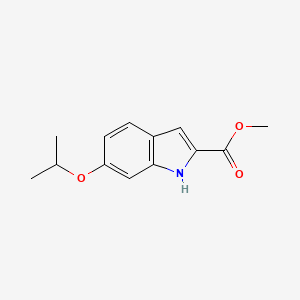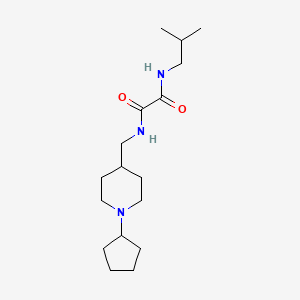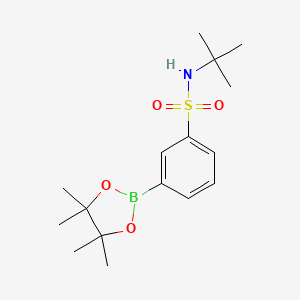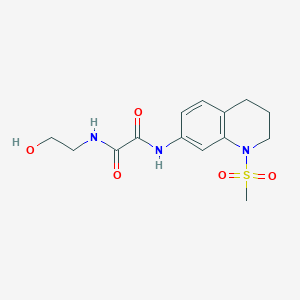![molecular formula C12H14Cl2N2O B2546310 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1823549-10-5](/img/structure/B2546310.png)
7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of spiro[indole-3,4’-piperidine], a class of compounds that have been synthesized via cycloisomerizations of tryptamine-ynamides . These compounds are of interest due to their potential biological activities .
Synthesis Analysis
A method for synthesizing spiro[indole-3,4’-piperidine] derivatives involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
Chemical Reactions Analysis
The synthesis of spiro[indole-3,4’-piperidine] derivatives involves a cycloisomerization reaction . This reaction is controlled by chelation and catalyzed by Ag(I)/PPh3 .
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Molecular Design
Spiro compounds, including those derived from 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, are pivotal in the synthesis of polycyclic indole alkaloids with diverse bioactivities. For instance, a synthetic strategy developed to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides demonstrated the efficient intermolecular capturing of spiroindoleninium intermediates, leading to diastereoselective syntheses of these compounds. This method showcases the application of this compound derivatives in synthesizing structurally complex and bioactive molecules (Liang et al., 2020).
Biochemical Significance and Drug Development
The structural motif of spiro[indoline-3,4'-piperidine], reminiscent of this compound, is a cornerstone in various biologically active compounds. The intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls using a guanidinium hypoiodite catalyst, which provides spiro-coupling products, underscores the importance of these structures in medicinal chemistry. Notably, the utilization of chiral hypoiodite catalysts for asymmetric carbon-carbon bond-forming reactions affords optically active spiro[indoline-3,4'-piperidines], highlighting their potential in the synthesis of therapeutic agents (Sugimoto et al., 2023).
Pharmacological Applications and Activity Studies
The antitumor activity of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones against HeLa (cervical) and HepG2 (liver) carcinoma cell lines exemplifies the therapeutic potential of compounds related to this compound. These compounds have demonstrated higher potency compared to standard references like cisplatin and doxorubicin hydrochloride in vitro, indicating their promise in cancer therapy. The detailed QSAR models and pharmacophore analysis further validate their observed pharmacological observations, offering insights into the design of new antitumor agents (Girgis et al., 2015).
Material Science and Photophysical Properties
Spiro[indoline-naphthaline]oxazine derivatives, including structures related to this compound, exhibit significant photochromic properties. The synthesis and structural characterization of these compounds reveal their potential in developing photoresponsive materials. Their photophysical properties, including the ability to undergo reversible color changes upon light irradiation, make them attractive for applications in optical storage and photo-switching devices (Li et al., 2015).
Eigenschaften
IUPAC Name |
7-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMURAWDCVVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2546232.png)
![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)



![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)